molecular formula C12H26O3Si B13497828 6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol, Mixture of diastereomers

6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol, Mixture of diastereomers

Cat. No.: B13497828
M. Wt: 246.42 g/mol
InChI Key: ZSMXKOXSMIVAQR-UHFFFAOYSA-N
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Description

6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol, Mixture of diastereomers, is a compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The presence of the TBDMS group makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is usually carried out in the presence of a base such as imidazole or pyridine, and a solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures (24-40°C) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The TBDMS group can be selectively oxidized under specific conditions.

    Reduction: The compound can be reduced to form different alcohols or other reduced products.

    Substitution: The TBDMS group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield various alcohols.

Scientific Research Applications

6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol is used in a wide range of scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the protection and deprotection of hydroxyl groups.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: It is employed in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protects the hydroxyl group from unwanted reactions during subsequent synthetic steps. The TBDMS group can be selectively removed under mild conditions, allowing for the controlled release of the hydroxyl group when needed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol is unique due to its specific combination of the TBDMS protecting group and the oxan-3-ol structure. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H26O3Si

Molecular Weight

246.42 g/mol

IUPAC Name

6-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-ol

InChI

InChI=1S/C12H26O3Si/c1-12(2,3)16(4,5)15-9-11-7-6-10(13)8-14-11/h10-11,13H,6-9H2,1-5H3

InChI Key

ZSMXKOXSMIVAQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCC(CO1)O

Origin of Product

United States

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